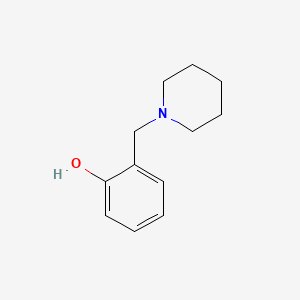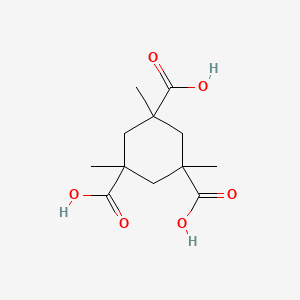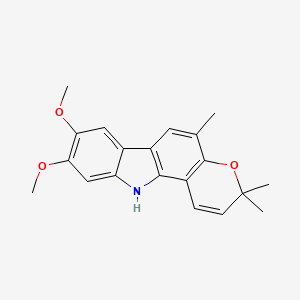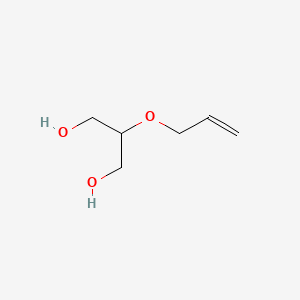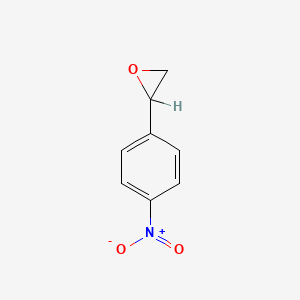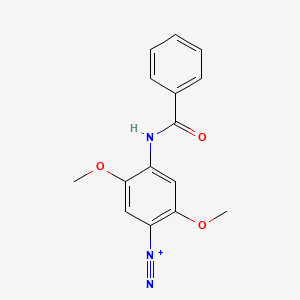![molecular formula C18H18ClN3O3 B1220492 1-(3-Chlorophenyl)-3-[4-[4-morpholinyl(oxo)methyl]phenyl]urea](/img/structure/B1220492.png)
1-(3-Chlorophenyl)-3-[4-[4-morpholinyl(oxo)methyl]phenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chlorophenyl)-3-[4-[4-morpholinyl(oxo)methyl]phenyl]urea is a member of ureas.
Aplicaciones Científicas De Investigación
Allosteric Antagonist in CB1 Receptor Modulation
1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl] urea (PSNCBAM-1), a structurally related compound, has been studied for its effects as an allosteric antagonist in CB1 receptor modulation. This research found that PSNCBAM-1 demonstrates allosteric antagonism with varying potency against different CB receptor agonists and could affect neuronal excitability in the central nervous system. Such findings indicate potential therapeutic alternatives to orthosteric CB1 antagonists in treating CNS diseases (Wang, Horswill, Whalley, & Stephens, 2011).
Cytokinin Activity in Plant Biology
A study on N-phenyl-N′-(4-pyridyl)urea derivatives, which are structurally related to the compound , reported significant cytokinin activity in certain derivatives. These compounds, including N-(3-chlorophenyl)-N′-(2-chloro-4-pyridyl) urea, showed activity comparable to known cytokinins like N6-benzyladenine. This research is relevant in the field of plant biology for understanding plant growth and development (Takahashi, Shudo, Okamoto, Yamada, & Isogai, 1978).
Anticancer Potential
Research on 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, which share a core structure with the specified compound, highlighted their significant antiproliferative effects against various cancer cell lines. This suggests potential applications in cancer treatment, highlighting the anticancer properties of such urea derivatives (Feng et al., 2020).
Insecticide Development
Studies on 1-(4-chlorophenyl)-3-(2,6-dichlorobenzoyl)-urea and similar compounds have demonstrated their potential as a new class of insecticides. These compounds act by interfering with the process of cuticle deposition in insects, suggesting their applicability in pest control and agricultural sectors (Mulder & Gijswijt, 1973).
Antimicrobial Properties
Research into novel imidazole ureas and carboxamides containing dioxaphospholanes, which include derivatives of 1-(4-chlorophenyl)urea, has indicated their antimicrobial properties. This suggests potential applications in developing new antimicrobial agents (Rani, Praveena, Spoorthy, & Ravindranath, 2014).
Corrosion Inhibition
Compounds like 1-((4-chlorophenyl)(2-hydroxynaphtalen-1-yl)(phenyl)methyl)urea have been investigated for their role as corrosion inhibitors in mild steel. This suggests applications in materials science and engineering for protecting metals against corrosion (Bahrami & Hosseini, 2012).
Propiedades
Nombre del producto |
1-(3-Chlorophenyl)-3-[4-[4-morpholinyl(oxo)methyl]phenyl]urea |
|---|---|
Fórmula molecular |
C18H18ClN3O3 |
Peso molecular |
359.8 g/mol |
Nombre IUPAC |
1-(3-chlorophenyl)-3-[4-(morpholine-4-carbonyl)phenyl]urea |
InChI |
InChI=1S/C18H18ClN3O3/c19-14-2-1-3-16(12-14)21-18(24)20-15-6-4-13(5-7-15)17(23)22-8-10-25-11-9-22/h1-7,12H,8-11H2,(H2,20,21,24) |
Clave InChI |
PSZFDQQWUGYIAD-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)Cl |
SMILES canónico |
C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



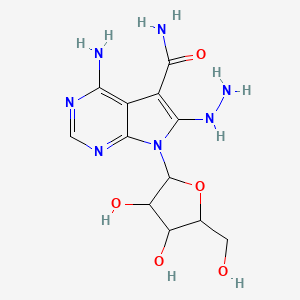


![1,2-Bis(7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethane](/img/structure/B1220413.png)
![N-(2-furanylmethyl)-2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-3-yl)acetamide](/img/structure/B1220414.png)
